2-Iodo-N-(2-isobutyramidoethyl)benzamide
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Overview
Description
2-Iodo-N-(2-isobutyramidoethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their wide range of pharmacological properties and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(2-isobutyramidoethyl)benzamide typically involves the reaction of 2-iodobenzoic acid with appropriate amine derivatives. The process can be summarized as follows:
Starting Material: 2-Iodobenzoic acid.
Reagents: Amine derivatives such as isobutyramide.
Conditions: The reaction is usually carried out in the presence of a base like triethylamine (TEA) and a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(2-isobutyramidoethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
2-Iodo-N-(2-isobutyramidoethyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(2-isobutyramidoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodobenzamide
- 2-Iodo-N-phenylbenzamide
- 2-Iodo-N-methylacetamide
Uniqueness
2-Iodo-N-(2-isobutyramidoethyl)benzamide is unique due to its specific structural features, such as the presence of the isobutyramidoethyl group.
Properties
Molecular Formula |
C13H17IN2O2 |
---|---|
Molecular Weight |
360.19 g/mol |
IUPAC Name |
2-iodo-N-[2-(2-methylpropanoylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H17IN2O2/c1-9(2)12(17)15-7-8-16-13(18)10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
ZWNFUQJVEDJWOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCNC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
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